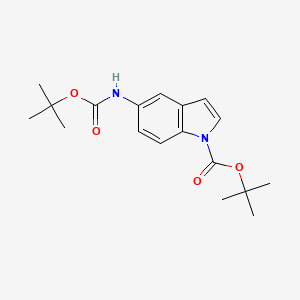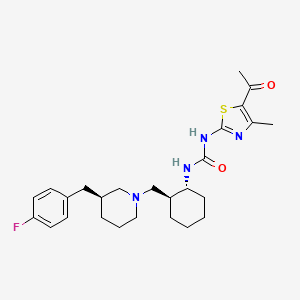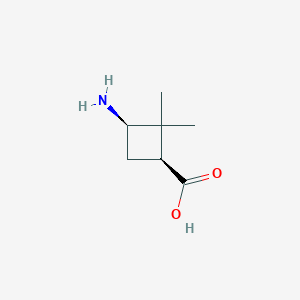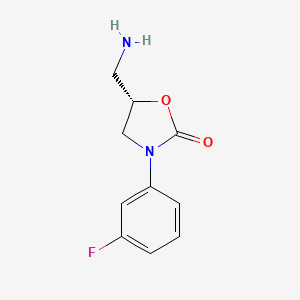
(S)-Benzyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Benzyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate is a chemical compound with the molecular formula C19H21NO2 and a molecular weight of 295.4 g/mol. This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the benzyl and phenylethyl groups adds to its structural complexity and potential reactivity.
Vorbereitungsmethoden
The synthesis of (S)-Benzyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl and Phenylethyl Groups: These groups are introduced through substitution reactions, often using benzyl bromide and phenylethylamine as starting materials.
Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Analyse Chemischer Reaktionen
(S)-Benzyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylethyl groups, using reagents like sodium hydroxide or halogenated compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-Benzyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (S)-Benzyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzyl and phenylethyl groups may enhance its binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (S)-Benzyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate include other azetidine derivatives and aziridines. These compounds share the four-membered nitrogen-containing ring but differ in their substituents and reactivity. For example:
Azetidine-2-carboxylate: Lacks the benzyl and phenylethyl groups, making it less complex.
Aziridines: Three-membered nitrogen-containing rings that are more strained and reactive compared to azetidines
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C19H21NO2 |
|---|---|
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
benzyl (2S)-1-[(1S)-1-phenylethyl]azetidine-2-carboxylate |
InChI |
InChI=1S/C19H21NO2/c1-15(17-10-6-3-7-11-17)20-13-12-18(20)19(21)22-14-16-8-4-2-5-9-16/h2-11,15,18H,12-14H2,1H3/t15-,18-/m0/s1 |
InChI-Schlüssel |
CANYIAQWEWELJV-YJBOKZPZSA-N |
SMILES |
CC(C1=CC=CC=C1)N2CCC2C(=O)OCC3=CC=CC=C3 |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)N2CC[C@H]2C(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2CCC2C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B1641394.png)







![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid](/img/structure/B1641437.png)


![5-(Chloromethyl)furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1641452.png)
